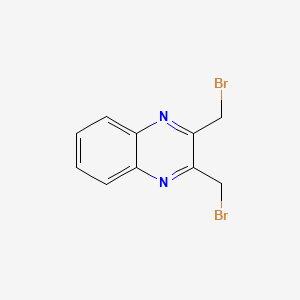2,3-Bis(bromomethyl)quinoxaline
CAS No.: 3138-86-1
Cat. No.: VC2308209
Molecular Formula: C10H8Br2N2
Molecular Weight: 315.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3138-86-1 |
|---|---|
| Molecular Formula | C10H8Br2N2 |
| Molecular Weight | 315.99 g/mol |
| IUPAC Name | 2,3-bis(bromomethyl)quinoxaline |
| Standard InChI | InChI=1S/C10H8Br2N2/c11-5-9-10(6-12)14-8-4-2-1-3-7(8)13-9/h1-4H,5-6H2 |
| Standard InChI Key | LHKFFORGJVELPC-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(C(=N2)CBr)CBr |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(C(=N2)CBr)CBr |
Introduction
Physical and Chemical Properties
2,3-Bis(bromomethyl)quinoxaline exists as a crystalline solid with a characteristic appearance ranging from white to grayish-black crystals or crystalline powder . Understanding its physical properties is crucial for handling, storage, and application in synthetic procedures.
Basic Physical Properties
The compound has a well-defined melting point range of 152-156°C, typical of crystalline organic compounds with moderate molecular weight . Commercial samples typically have a purity of 95% or higher, as determined by Nuclear Magnetic Resonance (NMR) spectroscopy .
Thermodynamic Properties
Detailed thermodynamic studies have been conducted on 2,3-bis(bromomethyl)quinoxaline, particularly focusing on phase transition parameters. These data are essential for understanding the compound's behavior under various temperature conditions and for predicting its stability during storage and chemical reactions.
Table 1: Thermodynamic Properties of 2,3-Bis(bromomethyl)quinoxaline
| Property | Value | Units | Method | Temperature Range (K) |
|---|---|---|---|---|
| Standard Enthalpy of Sublimation (ΔsubH°) | 27.25 ± 0.48 | kcal/mol | ME | 351-365 |
| Enthalpy of Sublimation (ΔsubH) | 26.7 ± 0.1 | kcal/mol | ME | 358 |
| Enthalpy of Fusion (ΔfusH) | 7.751 | kcal/mol | DSC | 423.6 |
Note: ME = Method of Effusion; DSC = Differential Scanning Calorimetry
The enthalpy of sublimation data indicates that a significant amount of energy is required for the compound to transition directly from solid to gas phase, reflective of the strength of intermolecular forces in the crystal lattice . The enthalpy of fusion value (7.751 kcal/mol) provides insight into the energy required for the solid-to-liquid phase transition at 423.6 K (approximately 150.6°C), which aligns with the reported melting point range .
Structural Characteristics
The structure of 2,3-bis(bromomethyl)quinoxaline consists of a quinoxaline core with two bromomethyl (-CH₂Br) groups attached at positions 2 and 3 of the heterocyclic ring. These functional groups extend outward from the planar quinoxaline scaffold, providing reactive sites for nucleophilic substitution reactions .
The compound has an IUPAC Standard InChIKey of LHKFFORGJVELPC-UHFFFAOYSA-N and is registered with CAS Registry Number 3138-86-1 . This structural configuration contributes to its reactivity profile and makes it valuable for constructing more complex molecules through various synthetic transformations.
Chemical Reactions and Applications
2,3-Bis(bromomethyl)quinoxaline serves as a versatile building block for constructing more complex heterocyclic systems through various chemical transformations. Its reactivity is primarily governed by the presence of the two bromomethyl groups, which readily undergo nucleophilic substitution reactions.
Reactions with Chalcogens
One of the most interesting applications involves the reaction with tellurium to form tellurium-containing heterocycles. When reacted with tellurium and sodium iodide, 2,3-bis(bromomethyl)quinoxaline yields 1,3-dihydro-2,2-di-iodo-2λ⁴-tellurolo[3,4-b]quinoxaline, a violet compound that can be further reduced to 1,3-dihydrotellurolo[3,4-b]quinoxaline .
The reaction proceeds as follows:
"The reaction of 2,3-bis(bromomethyl)quinoxaline with tellurium and sodium iodide (2 h) gave the violet compound 1,3-dihydro-2,2-di-iodo-2λ⁴-tellurolo[3,4-b]quinoxaline, which may be reduced to 1,3-dihydrotellurolo[3,4-b]quinoxaline (m.p. 158–160 °C)."
This tellurolo-quinoxaline derivative readily forms a black 1:1 complex with 7,7,8,8-tetracyanoquinodimethane, demonstrating its potential application in charge-transfer complexes and potentially in materials with interesting electronic properties .
Additionally, when 2,3-bis(bromomethyl)quinoxaline reacts with tellurium and potassium iodide for a shorter period (1 h), it yields a yellow material identified as a 1:1 adduct of the di-iodo-complex and 2,3-bis(iodomethyl)quinoxaline .
Reactions with Nucleophiles
The bromomethyl groups also undergo nucleophilic substitution with various nitrogen nucleophiles. For example, the reaction with amines has been studied and found to proceed through complex mechanisms, particularly with primary amines :
"The reaction of bis(bromomethyl)quinoxaline N-oxides with amines is interesting from a reaction mechanism perspective and due to the reported biological activity of compounds in this general class."
This complexity is further increased when considering mono-N-oxides with substituents at positions C6 or C7, highlighting the influence of the electronic and steric environment on the reactivity of the bromomethyl groups .
Formation of Complex Heterocycles
2,3-Bis(bromomethyl)quinoxaline has been employed in the synthesis of complex multicyclic systems. As illustrated in the search results, it can be used in reactions leading to the formation of fused ring systems and macrocyclic compounds .
The versatility of this compound is further demonstrated by its use in the synthesis of sultines and sulfones, which can undergo further transformations to yield complex heterocyclic architectures :
"Pyrolysis of the quinoxaline-sultines in the presence of excess N-phenylmaleimide produced the cis- and trans-isomers of the 2 + 1 bis-imide adducts."
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume